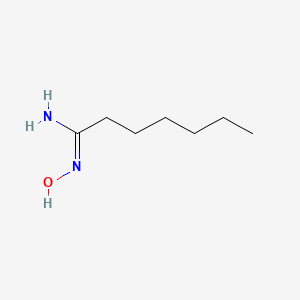

N-Hydroxyheptanimidamide

Beschreibung

N-Hydroxyheptanimidamide is a mid-sized organic compound characterized by a seven-carbon alkyl chain (heptyl group) attached to an amidine backbone, with a hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅N₃O, and it belongs to the class of hydroxyimidamides. The hydroxyl group enhances its solubility in polar solvents, while the alkyl chain contributes to lipophilicity, influencing its pharmacokinetic properties .

Eigenschaften

Molekularformel |

C7H16N2O |

|---|---|

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

N'-hydroxyheptanimidamide |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9) |

InChI-Schlüssel |

MFARTVBWERMILW-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=NO)N |

Isomerische SMILES |

CCCCCC/C(=N/O)/N |

Kanonische SMILES |

CCCCCCC(=NO)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

The uniqueness of N-Hydroxyheptanimidamide arises from its alkyl chain length and functional group arrangement . Below is a comparison with analogous hydroxyimidamides and related compounds:

Impact of Chain Length

- Shorter chains (C3–C4) : Compounds like N'-hydroxypropanimidamide exhibit higher aqueous solubility but reduced cell-membrane penetration due to lower lipophilicity .

- Longer chains (C7) : N-Hydroxyheptanimidamide’s heptyl group increases lipophilicity, enhancing its ability to interact with hydrophobic enzyme pockets or biological membranes. However, this may reduce solubility in polar solvents compared to shorter analogs .

Functional Group Effects

- Hydroxylamine (-NHOH) : Common to all hydroxyimidamides, this group enables metal chelation and redox activity. For example, N-Hydroxyheptanimidamide may inhibit iron-dependent enzymes like ribonucleotide reductase .

- Substituents : Ethyl or methoxy groups (e.g., in 2-ethyl-N'-hydroxybutanimidamide or N-Hydroxy-6-methoxynicotinimidamide) modulate electronic effects, altering reactivity and target specificity .

Enzyme Inhibition

N-Hydroxyheptanimidamide’s extended alkyl chain may improve binding to hydrophobic enzyme active sites. For instance, similar compounds like N-hydroxy-N-methylethanimidamide show anticancer activity by inhibiting histone deacetylases (HDACs) .

Antimicrobial Potential

Hydroxyimidamides with aromatic substituents (e.g., N-Hydroxy-6-methoxynicotinimidamide) demonstrate stronger antimicrobial properties compared to purely aliphatic analogs, suggesting that N-Hydroxyheptanimidamide’s activity could be intermediate .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.